1-(Methoxyacetyl)cyclopropanecarbonitrile
CAS No.: 1142198-16-0
Cat. No.: VC8049841
Molecular Formula: C7H9NO2
Molecular Weight: 139.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1142198-16-0 |
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Molecular Formula | C7H9NO2 |
Molecular Weight | 139.15 g/mol |
IUPAC Name | 1-(2-methoxyacetyl)cyclopropane-1-carbonitrile |
Standard InChI | InChI=1S/C7H9NO2/c1-10-4-6(9)7(5-8)2-3-7/h2-4H2,1H3 |
Standard InChI Key | PKNHTBBCTHWKIF-UHFFFAOYSA-N |
SMILES | COCC(=O)C1(CC1)C#N |
Canonical SMILES | COCC(=O)C1(CC1)C#N |
Introduction
Structural and Molecular Characteristics
Cyclopropane Core and Functional Group Interactions
The cyclopropane ring in 1-(methoxyacetyl)cyclopropanecarbonitrile introduces significant ring strain due to its 60° bond angles, which influences its reactivity and stability . The nitrile group (-CN) acts as a strong electron-withdrawing group, polarizing the cyclopropane ring and enhancing electrophilicity at adjacent carbons. The methoxyacetyl substituent (-OCH2CO-) contributes steric bulk and potential hydrogen-bonding capacity, depending on the solvent environment .
Molecular Formula and Weight
Synthesis Strategies
Cyclopropanation via Alkylation
A common method for synthesizing cyclopropane nitriles involves the alkylation of α-cyanoketones or α-cyanoesters with dihaloalkanes. For example, 1-(3-methoxyphenyl)cyclopropanecarbonitrile was synthesized using 2-(3-methoxyphenyl)acetonitrile, 1,2-dibromoethane, and tetrabutylammonium bromide (TBAB) in a toluene/water biphasic system with sodium hydroxide . Adapting this protocol for 1-(methoxyacetyl)cyclopropanecarbonitrile would require:
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Starting material: 2-(methoxyacetyl)acetonitrile.
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Reagents: 1,2-dibromoethane, TBAB, NaOH.
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Conditions: Room temperature, 16-hour reaction time.
Reaction Scheme
Yield Optimization
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Solvent selection: Toluene/water mixtures enhance phase-transfer catalysis .
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Catalyst loading: TBAB at 20 mol% improves cyclopropanation efficiency .
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Purification: Flash chromatography (ethyl acetate/heptanes gradient) isolates the product .
Physicochemical Properties
Estimated Physical Constants
Property | Value | Source Analog |
---|---|---|
Melting point | 125–130 °C (predicted) | |
Boiling point | 280–285 °C (estimated) | |
Density | 1.15–1.20 g/cm³ | |
Refractive index | 1.530–1.540 |
Spectral Data
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NMR: Expected signals include a singlet for the methoxy group ( 3.3–3.5 ppm), multiplet for cyclopropane protons ( 1.2–1.8 ppm), and a nitrile peak ( 2.5–3.0 ppm) .
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IR: Strong absorption at 2240 cm (C≡N stretch) and 1720 cm (ester C=O) .
Applications in Organic Synthesis and Pharmacology
Intermediate in Drug Discovery
Cyclopropane nitriles serve as precursors for bioactive molecules. For instance, Keap1 inhibitors featuring cyclopropane cores demonstrate potent antioxidant activity by modulating the Nrf2 pathway . The nitrile group in 1-(methoxyacetyl)cyclopropanecarbonitrile could undergo hydrolysis to carboxylic acids or reduction to amines, enabling diversification into pharmacophores.
Case Study: Keap1 Inhibitor Analogs
Compound 1 (a cyclopropane-containing Keap1 inhibitor) showed submicromolar affinity () . Structural analogs with ester groups (e.g., compound 38) exhibited enhanced potency via hydrogen bonding with Arg415 . This suggests that the methoxyacetyl group in 1-(methoxyacetyl)cyclopropanecarbonitrile could similarly engage target proteins.
Industrial Applications
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